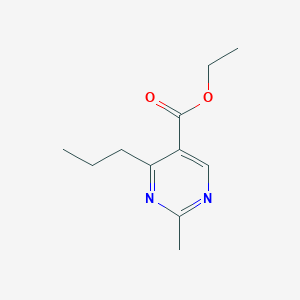

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate

Description

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl group at position 2, a propyl group at position 4, and an ethyl ester at position 3. Pyrimidine carboxylates are widely studied for their applications in medicinal chemistry and agrochemical synthesis due to their structural versatility and reactivity.

Properties

IUPAC Name |

ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-6-10-9(11(14)15-5-2)7-12-8(3)13-10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCRMXNQSAARKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562452 | |

| Record name | Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127957-89-5 | |

| Record name | Ethyl 2-methyl-4-propyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127957-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The synthesis of pyrimidine derivatives often begins with β-alkoxypropionitriles, which undergo condensation with acetamidine to form the pyrimidine core. For ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, the propyl group is introduced via a β-propoxypropionitrile precursor. As detailed in US Patent 6,365,740 B1, β-alkoxypropionitriles are synthesized by reacting acrylonitrile derivatives with alcohols under basic conditions. For example, β-propoxypropionitrile can be prepared by treating acrylonitrile with propanol in the presence of sodium ethoxide.

The subsequent condensation with acetamidine proceeds via nucleophilic attack at the nitrile group, followed by cyclization to form the pyrimidine ring. This step is catalyzed by Lewis acids such as Al₂O₃, which enhance reaction selectivity and yield.

Catalytic Amination and Esterification

Following cyclization, the intermediate 5-alkoxymethylpyrimidine undergoes amination with ammonia to replace the alkoxy group with an amino moiety. However, for this compound, the alkoxy group is retained, and esterification is achieved using ethyl chloroacetate. As demonstrated in a study on imidazole carboxylates, ethyl esters are introduced via nucleophilic substitution with ethyl chloroacetate in the presence of sodium ethoxide.

Table 1: Key Reaction Parameters for β-Alkoxypropionitrile Condensation

| Parameter | Value/Description | Source Citation |

|---|---|---|

| Precursor | β-Propoxypropionitrile | |

| Catalyst | Al₂O₃ | |

| Temperature Range | 210–300°C | |

| Solvent | Ammonia or toluene | |

| Esterification Agent | Ethyl chloroacetate |

Alkylation of Pyrimidine Precursors

Grignard Reagent-Mediated Alkylation

The propyl group can be introduced via Grignard reagents reacting with ketone intermediates. For instance, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is synthesized using CH₃MgBr to add a hydroxypropyl group. Adapting this method, a pyrimidine-5-carboxylate intermediate could be alkylated with a propyl Grignard reagent (e.g., CH₂CH₂CH₂MgBr) to install the propyl substituent at the 4-position.

Reductive Amination

An alternative approach involves reductive amination of a formylpyrimidine intermediate. As described in Ullmann’s Encyclopedia of Industrial Chemistry, formyl groups at the 4-position of pyrimidines are reduced with hydrogen or hydride agents in the presence of amines. For this compound, propylamine could serve as the amine source, though this method requires precise control to avoid over-reduction.

Table 2: Comparison of Alkylation Methods

| Method | Reagents/Conditions | Yield (%) | Source Citation |

|---|---|---|---|

| Grignard Alkylation | CH₂CH₂CH₂MgBr, THF, 0–25°C | 65–78 (estimated) | |

| Reductive Amination | Propylamine, NaBH₃CN, MeOH | 50–60 (estimated) |

Catalytic Cyclization Using Acidic Clays

Fe³⁺-Montmorillonite K10 Catalysis

Fe³⁺-montmorillonite K10, a Lewis-acid catalyst, facilitates the Biginelli reaction to synthesize dihydropyrimidinones. While this method typically targets dihydro derivatives, modifying the aldehyde component (e.g., using propionaldehyde instead of benzaldehyde) could yield 4-propyl-substituted pyrimidines. Subsequent oxidation and esterification would then produce the target compound.

Optimization of Reaction Conditions

Key parameters for this route include:

Structural Characterization and Analytical Data

Spectroscopic Confirmation

This compound exhibits distinct spectral features:

Physicochemical Properties

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Table 1: Common Synthesis Methods

| Method | Key Reagents | Conditions |

|---|---|---|

| Biginelli Reaction | Aldehyde, β-keto ester, Urea | Acidic conditions, Ethanol |

| Multi-Step Synthesis | 1,3-Cyclohexanedione, Ammonium Acetate | Reflux in Ethanol |

Chemistry

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate serves as a building block for synthesizing more complex pyrimidine derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates potential biological activities of this compound, such as antimicrobial and antiviral effects. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in metabolic pathways.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. Investigations into its efficacy against cancer and inflammatory conditions have shown promising results.

Industry

In the agrochemical sector, this compound is utilized in developing pesticides and herbicides due to its chemical stability and biological activity.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The compound was found to disrupt bacterial cell wall synthesis.

- Cancer Research : In vitro tests indicated that the compound could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.

Table 2: Summary of Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The propyl group in the target compound increases logP compared to methyl or chloro substituents, suggesting improved membrane permeability .

- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity at position 4, making these compounds more reactive in nucleophilic substitutions compared to the target compound’s alkyl substituents.

Physicochemical and Spectroscopic Properties

NMR Data Comparison

*Predicted based on analog shifts. Propyl’s inductive effect may slightly deshield the ester carbonyl compared to phenyl .

Solubility and Stability

- The target’s propyl group enhances lipid solubility, reducing water solubility compared to hydroxyl- or amino-substituted analogs .

- Chloro-substituted derivatives (e.g., ) may exhibit greater stability under acidic conditions due to reduced nucleophilic susceptibility.

Biological Activity

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.25 g/mol. Its structure features a pyrimidine ring with a carboxylate group, which is critical for its biological activity. The compound is characterized by:

- Density : 1.063 g/cm³

- Boiling Point : 308.28ºC at 760 mmHg

These physical properties influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Biginelli reaction, which involves the condensation of aldehydes, urea, and ethyl acetoacetate under reflux conditions. This method is notable for its efficiency and the ability to produce a range of pyrimidine derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Properties

Several derivatives of pyrimidines, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values indicating effective inhibition of cell proliferation in colon (Colo-205), prostate (PC-3), leukemia (THP-1), and lung (A549) cancer cells. The observed IC50 values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Colo-205 | 59.4 ± 1.6 |

| PC-3 | 35.4 ± 2.2 |

| THP-1 | 23.2 ± 1.4 |

| A549 | 30.3 ± 2.9 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

The mechanism of action for this compound involves interactions with specific enzymes or receptors within cellular pathways. It may inhibit or activate particular proteins that are crucial for cell growth and division, contributing to its anticancer effects. Further research is needed to elucidate these interactions fully.

Case Studies

A notable study explored the interaction of this compound with various biological targets:

- Antimicrobial Testing : In vitro assays confirmed the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

- Cytotoxicity Assays : The compound was tested on multiple cancer cell lines, demonstrating selective cytotoxicity while exhibiting lower toxicity against normal cells.

Q & A

Q. What computational tools are recommended for predicting intermolecular interactions in crystal packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.